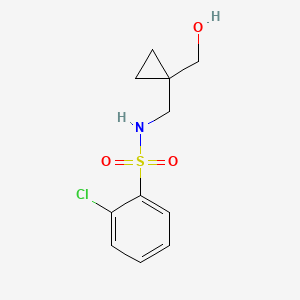
2-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C11H14ClNO3S and its molecular weight is 275.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Benzenesulfonamide derivatives have been reported to inhibit carbonic anhydrase ix , which is overexpressed in many solid tumors . This enzyme plays a crucial role in pH regulation and cell proliferation, making it a potential target for anticancer therapies .
Mode of Action
Benzenesulfonamide derivatives have been reported to inhibit carbonic anhydrase ix . This inhibition could potentially disrupt the enzyme’s role in pH regulation and cell proliferation, thereby exerting an antiproliferative effect .
Biochemical Pathways
The inhibition of carbonic anhydrase ix could potentially disrupt cellular ph regulation and metabolic processes, affecting various biochemical pathways .
Result of Action
Benzenesulfonamide derivatives have been reported to exhibit significant inhibitory effects against cancer cell lines . For instance, certain derivatives showed a high cytotoxic effect in HeLa cancer cells and exhibited selectivity against breast cancer cell lines .
Activité Biologique
2-Chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a chlorinated aromatic ring, a cyclopropyl group, and a sulfonamide moiety. These characteristics suggest potential biological activity, particularly in the fields of antibacterial and antitumor research.
Antibacterial Activity
Research indicates that compounds with similar structures often exhibit significant antibacterial properties. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth by targeting essential bacterial enzymes such as dihydropteroate synthase. The presence of the chlorinated benzene and cyclopropyl groups may enhance the compound's ability to penetrate bacterial membranes and inhibit these targets effectively.
Table 1: Antibacterial Activity Comparison
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | TBD |
| Reference Drug (e.g., Ampicillin) | E. coli | 0.5 µg/mL |
| Reference Drug (e.g., Streptomycin) | S. aureus | 0.25 µg/mL |
Antitumor Activity
The compound's potential as an antitumor agent has also been explored. Studies on structurally related sulfonamides suggest that the inhibition of topoisomerases may play a crucial role in their antitumor effects. For example, compounds with hydroxymethyl substitutions have shown marked antiproliferative effects in mammalian cells, indicating that similar mechanisms might be at play for this compound.
Case Study: Topoisomerase Inhibition
In vitro studies have demonstrated that certain sulfonamide derivatives can inhibit topoisomerase II, leading to DNA damage and subsequent cell death in cancer cells. The introduction of the hydroxymethyl group in this compound may enhance its interaction with the enzyme, potentially increasing its efficacy against various cancer cell lines.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in nucleotide synthesis.
- DNA Interaction : Potential intercalation into DNA strands or inhibition of topoisomerases could lead to cytotoxic effects.
- Membrane Disruption : The hydrophobic cyclopropyl group may facilitate membrane penetration, enhancing the compound's bioavailability.
Propriétés
IUPAC Name |
2-chloro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3S/c12-9-3-1-2-4-10(9)17(15,16)13-7-11(8-14)5-6-11/h1-4,13-14H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOCWANMENWNHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)C2=CC=CC=C2Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














